molecular formula C32H24N2 B6591853 1,4-bis((9H-carbazol-9-yl)methyl)benzene CAS No. 166256-60-6

1,4-bis((9H-carbazol-9-yl)methyl)benzene

Cat. No.: B6591853
CAS No.: 166256-60-6
M. Wt: 436.5 g/mol
InChI Key: PMXVGOWDDWYYCG-UHFFFAOYSA-N
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Description

1,4-Bis((9H-carbazol-9-yl)methyl)benzene is an organic compound that has garnered significant interest in scientific research due to its unique structural and electronic properties. This compound consists of a benzene ring substituted with two carbazole groups at the 1 and 4 positions, connected via methylene bridges. The presence of carbazole units imparts notable electronic characteristics, making it a valuable material in various applications, particularly in the field of electrochromic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis((9H-carbazol-9-yl)methyl)benzene typically involves the reaction of carbazole with a benzene derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where carbazole reacts with a benzyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((9H-carbazol-9-yl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis((9H-carbazol-9-yl)methyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((9H-carbazol-9-yl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The 1,4-substitution allows for efficient charge transfer and conjugation, making it particularly effective in electrochromic and optoelectronic applications .

Properties

IUPAC Name

9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVGOWDDWYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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